N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)14-15-8-10(9-16-14)17-13(19)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLGWMLFWWXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-2-(dimethylamino)pyrimidine
The synthesis begins with 2-chloro-5-nitropyrimidine, where nucleophilic substitution with dimethylamine (2.0 equiv, THF, 0°C, 12 h) replaces the chloride at position 2, yielding 2-(dimethylamino)-5-nitropyrimidine (82% yield). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, affording 5-amino-2-(dimethylamino)pyrimidine as a pale-yellow solid (mp 148–150°C).
Table 1: Optimization of Nitro Reduction Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 25 | 6 | 92 |
| Raney Ni | MeOH | 50 | 4 | 85 |
| Fe/NH₄Cl | H₂O/EtOH | 80 | 2 | 78 |
Acylation with 2-Methoxybenzoyl Chloride
The 5-amino group undergoes acylation with 2-methoxybenzoyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (3.0 equiv) as a base. After stirring at 25°C for 8 h, the reaction mixture is washed with NaHCO₃ (5%) and brine, yielding the target compound in 75% purity. Recrystallization from ethyl acetate improves purity to 98% (mp 214–216°C).
Cyclocondensation Approaches
Biginelli-Type Reaction
A one-pot cyclocondensation of 2-methoxybenzoylurea, dimethylacetylene dicarboxylate, and N,N-dimethylguanidine hydrochloride (DMF, 120°C, 18 h) forms the pyrimidine ring. While this method achieves 60% yield, regiochemical impurities (15–20%) necessitate chromatographic separation.
Thiourea-Mediated Cyclization
Heating 2-methoxybenzamide with N,N-dimethylthiourea and chloroacetonitrile (AcOH, 100°C, 12 h) generates 2-(dimethylamino)-5-cyanopyrimidine, which is hydrolyzed to the 5-carboxamide using H₂O₂/NaOH (0°C, 2 h). This route, though lengthy, provides a 68% overall yield with minimal byproducts.
Table 2: Comparison of Cyclocondensation Methods
| Method | Starting Materials | Yield (%) | Regiopurity (%) |
|---|---|---|---|
| Biginelli | Urea, acetylene dicarboxylate | 60 | 80 |
| Thiourea | Thiourea, chloroacetonitrile | 68 | 92 |
| Guanidine Hydrochloride | Guanidine, β-keto ester | 55 | 75 |
Late-Stage Functionalization Techniques
Suzuki-Miyaura Coupling
Aryl boronic esters of 2-methoxybenzamide couple with 5-bromo-2-(dimethylamino)pyrimidine under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 24 h), achieving 70% yield. This method excels in introducing diverse benzamide variants but requires anhydrous conditions.
Buchwald-Hartwig Amination
Direct amination of 5-bromo-2-(dimethylamino)pyrimidine with 2-methoxybenzamide (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 36 h) affords the target compound in 65% yield. While efficient, competing C-O bond formation reduces scalability.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but promote side reactions in acylation steps. Ethanol emerges as the optimal solvent for nitro reductions, balancing reactivity and solubility.
Catalytic Systems
Palladium-based catalysts (Pd/C, Pd(OAc)₂) outperform nickel and iron in hydrogenation and coupling reactions. Ligand screening reveals Xantphos as superior for Buchwald-Hartwig amination, minimizing homo-coupling byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrimidine-H), 8.02 (d, J = 8.4 Hz, 1H, benzamide-H), 7.55–7.48 (m, 2H, aromatic), 6.98 (d, J = 8.0 Hz, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).
Mass Spectrometry
High-resolution MS (HRMS-ESI): m/z calculated for C₁₅H₁₇N₄O₂ [M+H]⁺ 297.1342, found 297.1345.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogs lie in substituent types, positions, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₅H₁₇N₅O₂.
Key Findings from Comparative Studies
Substituent Position and Bioactivity: The target compound’s dimethylamino group at the pyrimidine 2-position differs from ’s analogs (e.g., 5a), where substituents are on the benzylidene moiety. This positional variance may alter binding to targets like kinases or DNA .
Electronic Effects :
- Nitro groups (e.g., 5c in ) are electron-withdrawing, which could enhance reactivity but reduce metabolic stability. In contrast, the target’s methoxy group is electron-donating, improving solubility and hydrogen-bonding capacity .
Lipophilicity and Solubility: The diethylbenzamide group in ’s compound increases lipophilicity compared to the target’s methoxybenzamide, suggesting differences in absorption and blood-brain barrier penetration .
Thermal Stability :
- Melting points for pyrazolo-pyrimidine derivatives () range from 242–260°C, indicating high crystallinity. The target compound’s melting point is unreported but likely lower due to fewer aromatic stacking interactions .
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrimidine and methoxybenzamide moieties. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
The compound's biological activity primarily stems from its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition: this compound has been studied for its potential to inhibit various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways. For instance, it has shown promise in inhibiting Bruton's tyrosine kinase (BTK), which is implicated in B-cell signaling and certain cancers.
- Receptor Modulation: The compound may also modulate receptor activity, influencing pathways involved in inflammation and cancer progression. Its interactions can lead to altered cellular responses, such as apoptosis or cell cycle arrest.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies: Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to suppress melanoma cell growth by inducing G1 phase cell cycle arrest .
- In vivo Studies: Preliminary animal studies suggest that the compound may reduce tumor growth, although further research is needed to confirm these findings and assess long-term effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Inhibits BTK and other kinases |
Case Studies
- Melanoma Treatment: A study demonstrated that this compound effectively reduced TRP-2 levels, leading to decreased melanin production and inhibited melanoma cell growth . This suggests potential application in treating hyperpigmentation disorders as well.
- Autoimmune Diseases: The inhibition of BTK by this compound positions it as a candidate for treating autoimmune diseases where B-cell activity is dysregulated. Clinical trials are needed to evaluate its efficacy and safety in human subjects.
Q & A
Basic Questions
Q. Q1: What are the critical steps in synthesizing N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves three primary steps: (1) formation of the pyrimidine ring via condensation of 2-aminopyrimidine with formaldehyde, (2) introduction of the dimethylamino group via nucleophilic substitution using dimethylamine, and (3) coupling with 2-methoxybenzamide. Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts like triethylamine to enhance yield (up to 85%) and purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Q2: Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies proton and carbon environments, particularly the dimethylamino and methoxy groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. Elemental analysis validates purity (>98%) .
Q. Q3: What purification methods are recommended for isolating this compound?
- Methodological Answer : Silica gel column chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1) effectively separates impurities. For higher purity, recrystallization in ethanol or methanol is employed. Post-purification, HPLC (C18 column, acetonitrile/water mobile phase) ensures >99% purity for biological assays .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Validate results by:
- Repeating assays under standardized protocols (e.g., ATP-based viability assays).
- Assessing compound stability in assay buffers via LC-MS to rule out degradation.
- Cross-referencing with structural analogs to identify SAR trends (e.g., methoxy group positioning impacts target binding) .
Q. Q5: What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with kinases or GPCRs using crystal structures (PDB entries). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. Q6: How can reaction yields be improved for scale-up synthesis without compromising purity?
- Methodological Answer : Use flow chemistry for controlled mixing and heat transfer, reducing side reactions. Catalytic systems like Pd/C or enzyme-mediated coupling enhance regioselectivity. Process analytical technology (PAT) monitors real-time reaction progress via in-line FTIR or Raman spectroscopy .
Q. Q7: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrimidine modifications?
- Methodological Answer : Synthesize derivatives with substituents at the pyrimidine C-4 position (e.g., halogens, alkyl groups) and compare IC₅₀ values in enzyme inhibition assays. Use 3D-QSAR (CoMFA, CoMSIA) to correlate steric/electronic features with activity. Validate hypotheses via X-ray crystallography of compound-target complexes .
Q. Q8: How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS/MS. For light-sensitive compounds, use amber vials and inert atmospheres (argon). Long-term storage at -20°C in DMSO (10 mM) preserves activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
